molecular formula C15H22O6 B14087229 [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate

[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate

Cat. No.: B14087229
M. Wt: 298.33 g/mol
InChI Key: KDJQJYVWRNNMAM-HIWLEQICSA-N
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Description

[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple stereocenters and functional groups. This compound is part of the iridoid monoterpenoid family, known for their diverse biological activities and presence in various plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or engineered microorganisms to streamline the synthesis process. These methods aim to increase yield and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes .

Scientific Research Applications

Chemistry

In chemistry, [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

Biologically, this compound is studied for its potential therapeutic properties. It has been investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery .

Medicine

In medicine, research focuses on the compound’s potential to treat various diseases. Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating high-performance products .

Mechanism of Action

The mechanism of action of [(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other iridoid monoterpenoids, such as:

Uniqueness

[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity.

Properties

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

IUPAC Name

[(E,1S,4S,5S)-4,5-dihydroxy-1-[(2S)-5-oxooxolan-2-yl]hex-2-enyl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C15H22O6/c1-4-9(2)15(19)21-13(6-5-11(17)10(3)16)12-7-8-14(18)20-12/h4-6,10-13,16-17H,7-8H2,1-3H3/b6-5+,9-4+/t10-,11-,12-,13-/m0/s1

InChI Key

KDJQJYVWRNNMAM-HIWLEQICSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H](/C=C/[C@@H]([C@H](C)O)O)[C@@H]1CCC(=O)O1

Canonical SMILES

CC=C(C)C(=O)OC(C=CC(C(C)O)O)C1CCC(=O)O1

Origin of Product

United States

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